molecular formula C16H14FN5OS B2598224 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1171732-28-7

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2598224
CAS No.: 1171732-28-7
M. Wt: 343.38
InChI Key: WUPRPGYEVLTOKV-UHFFFAOYSA-N
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Description

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a chemical compound of significant interest in medicinal chemistry research, designed by hybridizing privileged heterocyclic scaffolds. Its structure incorporates a 4-fluorobenzothiazole unit linked via a piperazine ring to a pyrazine carboxamide. The benzothiazole nucleus is a widely recognized pharmacophore in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological activities, including notable anti-tubercular properties . Furthermore, benzothiazole-based compounds are key subjects in the search for novel therapeutic agents with diverse mechanisms of action . The piperazine linker is a common feature in bioactive molecules, often employed to fine-tune physicochemical properties and molecular geometry. The pyrazine heterocycle serves as a versatile building block, with its derivatives being investigated for various biological applications, including as inhibitors of enzymes like phosphodiesterase 10 . This strategic combination of structural features makes this compound a valuable chemical tool for researchers exploring new bioactive molecules, particularly in the areas of infectious disease and oncology. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c17-11-2-1-3-13-14(11)20-16(24-13)22-8-6-21(7-9-22)15(23)12-10-18-4-5-19-12/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPRPGYEVLTOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . The reaction conditions often involve the use of solvents like methylene chloride and catalysts such as copper(II) sulfate pentahydrate/sodium ascorbate under microwave irradiation to accelerate the process .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the thiazole ring allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in antimicrobial and anti-inflammatory studies.

    Medicine: It is being explored for its potential use in drug discovery, particularly for its activity against certain enzymes and receptors.

    Industry: The compound’s unique structure makes it suitable for material science applications, including the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response . Additionally, it may interact with receptors in the central nervous system, contributing to its potential antipsychotic and antimicrobial activities .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Thiazole/Pyrazine Backbones

Benzo[d]thiazole-Piperazine Derivatives
  • 1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one (13): This compound () shares a benzo[d]thiazole-piperazine core but uses a butanone linker instead of a methanone. The absence of fluorine and the elongated chain reduce its rigidity and electronic effects compared to the target compound. Such structural differences may lower binding affinity to serotonin receptors or transporters .
  • The trifluoromethyl group enhances lipophilicity but may alter steric hindrance .
Imidazo[2,1-b]thiazole-Sulfonyl Derivatives
  • (4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ea): This compound () replaces the pyrazine with an imidazo[2,1-b]thiazole and introduces a sulfonyl group. The sulfonyl moiety increases polarity, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s pyrazine group .
Pyridazinone-Piperazine Hybrids
  • 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (T1–T12): These derivatives () feature a pyridazinone ring instead of pyrazine.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 13 Compound 9ea Compound 21
Molecular Weight ~390 g/mol (estimated) 429.9 g/mol 483 g/mol 367.3 g/mol
LogP ~2.8 (predicted) ~3.1 (chlorophenyl group) ~2.5 (sulfonyl polarity) ~3.5 (trifluoromethyl)
Hydrogen Bond Acceptors 6 (pyrazine N, thiazole S) 5 7 (sulfonyl O) 4
Synthetic Yield Not reported Not reported 86% 30–40%

Key Observations :

  • The target compound’s fluorobenzo[d]thiazole provides a balance of lipophilicity (LogP ~2.8) and metabolic stability, outperforming the more polar sulfonyl derivatives (e.g., 9ea) in membrane permeability.
  • The pyrazine ring offers fewer hydrogen-bond acceptors than sulfonyl groups but may reduce off-target interactions.
Serotonin Receptor (5-HT1A) and Transporter (SERT) Affinity
  • The piperazine-thiazole scaffold in the target compound is analogous to known 5-HT1A/SERT inhibitors (). Fluorination at the benzothiazole 4-position may enhance binding to these targets compared to non-fluorinated analogues like compound 13 .
  • Imidazo[2,1-b]thiazole derivatives (e.g., 9ea) showed carbonic anhydrase (CA) inhibition (), suggesting the target compound’s pyrazine group could similarly interact with CA isoforms, though this requires experimental validation .
Monoacylglycerol Lipase (MAGL) Inhibition

Biological Activity

The compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule that integrates a piperazine ring with a benzothiazole moiety and a pyrazine derivative. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The molecular formula for this compound is C19H17F2N3O2SC_{19}H_{17}F_{2}N_{3}O_{2}S with a molecular weight of approximately 373.42 g/mol. The presence of fluorinated aromatic systems and heterocyclic rings contributes to its chemical reactivity and biological activity.

Property Value
Molecular FormulaC₁₉H₁₇F₂N₃O₂S
Molecular Weight373.42 g/mol
StructureStructure

Biological Activity Overview

Compounds containing benzothiazole and piperazine moieties have been extensively studied for various biological activities, including:

  • Antimicrobial Activity : Research has shown that derivatives of benzothiazole exhibit significant antimicrobial properties against a range of pathogens.
  • Anticancer Effects : Some studies suggest that compounds similar to this compound may inhibit tumor growth by interfering with cell proliferation pathways.
  • Anti-inflammatory Properties : The inhibition of lipoxygenase enzymes has been noted in related compounds, indicating potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this have been shown to inhibit specific enzymes such as lipoxygenases, which play a role in inflammatory processes.
    Inhibition E+SESE+P\text{Inhibition }E+S\rightleftharpoons ES\rightarrow E+P
  • Receptor Modulation : The interaction with various receptors may influence signaling pathways involved in cell growth and apoptosis.

Case Studies

  • Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of benzothiazole derivatives, revealing that compounds with similar structures to this compound demonstrated significant efficacy against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Another study explored the anticancer effects of related compounds on human cancer cell lines, demonstrating that these compounds could induce apoptosis through caspase activation pathways .
  • Inflammation Model : Research indicated that the inhibition of lipoxygenase by related compounds resulted in decreased inflammatory markers in animal models, suggesting therapeutic potential for inflammatory diseases .

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